2,6-Diethoxybenzaldehyde

Regioselective Synthesis Dialkoxybenzaldehyde Lithiation-Formylation

2,6-Diethoxybenzaldehyde (CAS 107694-28-0) is a symmetrically-substituted dialkoxybenzaldehyde featuring ethoxy groups at the sterically-hindered 2- and 6-positions of the benzaldehyde core. It serves primarily as a versatile intermediate in pharmaceutical and organic synthesis, notably as a precursor to selective benzylaminoxidase inhibitors.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 107694-28-0
Cat. No. B3210715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethoxybenzaldehyde
CAS107694-28-0
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)OCC)C=O
InChIInChI=1S/C11H14O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-8H,3-4H2,1-2H3
InChIKeyCUUREIYEOSIMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethoxybenzaldehyde (CAS 107694-28-0): A Regioselectively-Accessible Dialkoxybenzaldehyde Intermediate


2,6-Diethoxybenzaldehyde (CAS 107694-28-0) is a symmetrically-substituted dialkoxybenzaldehyde featuring ethoxy groups at the sterically-hindered 2- and 6-positions of the benzaldehyde core. It serves primarily as a versatile intermediate in pharmaceutical and organic synthesis, notably as a precursor to selective benzylaminoxidase inhibitors [1]. Unlike its 2,4- and 2,5-dialkoxy isomers, which are typically prepared via O-alkylation of dihydroxybenzaldehydes, the 2,6-substitution pattern cannot be reliably obtained through this classical route due to the lack of commercially-available 2,6-dihydroxybenzaldehyde and the inherent poor regioselectivity of direct formylation methods [2]. Instead, 2,6-diethoxybenzaldehyde is accessed through a highly regioselective lithiation-formylation sequence on 1,3-diethoxybenzene, which furnishes solely the 2,6-isomer and thereby offers a synthetically distinct entry point into this otherwise scarce substitution pattern [2].

Why 2,6-Diethoxybenzaldehyde Cannot Be Interchanged with Other Diethoxybenzaldehyde Isomers


Interchanging 2,6-diethoxybenzaldehyde with its commercially more common 2,4- or 2,5-diethoxy isomers is not scientifically valid due to fundamentally different steric, electronic, and synthetic-access profiles. The 2,6-substitution pattern places two electron-donating ethoxy groups in a symmetrical ortho,ortho′ arrangement relative to the aldehyde, which profoundly alters the electrophilicity of the carbonyl carbon and the steric environment for nucleophilic attack compared to the ortho/para-substituted 2,4-isomer or the ortho/meta-substituted 2,5-isomer [1]. Critically, the 2,6-isomer is the only regioisomer that can be obtained exclusively via the lithiation-formylation of 1,3-diethoxybenzene; attempts to prepare the 2,6-isomer via direct HMTA formylation suffer from poor regioselectivity and often yield mixtures of 2,4- and 2,6-products [1]. Consequently, procurement of the specific 2,6-isomer is essential when the symmetrical ortho,ortho′-dialkoxy pharmacophore or steric environment is required, as in the synthesis of benzylaminoxidase inhibitors where the 2,6-diethoxy substitution directly maps onto the active pharmacophore of the final inhibitor [2].

Quantitative Comparative Evidence Supporting the Selection of 2,6-Diethoxybenzaldehyde


Regioselectivity: Exclusive Formation of the 2,6-Isomer via Lithiation-Formylation vs. Non-Selective HMTA Formylation

The lithiation-formylation of 1,3-diethoxybenzene with n-BuLi/DMF furnishes solely 2,6-diethoxybenzaldehyde with complete regioselectivity, a claim explicitly documented in the primary literature [1]. In contrast, direct formylation of 1,3-dialkoxybenzenes using hexamethylenetetramine (HMTA) in acetic acid/trifluoroacetic acid is explicitly reported as 'not appropriate for preparation of 2,6-dialkoxybenzaldehydes due to poor regioselectivity' [1]. While the HMTA method is effective for the 2,4- and 2,5-isomers (e.g., 2,4-diethoxybenzaldehyde obtained in 48% yield; 2,5-diethoxybenzaldehyde in 34% yield under HMTA conditions ), it fails to deliver pure 2,6-isomer, producing mixtures instead.

Regioselective Synthesis Dialkoxybenzaldehyde Lithiation-Formylation

Synthetic Yield: 2,6-Diethoxybenzaldehyde vs. 2,6-Diisopropoxybenzaldehyde in the Same Patent Process

In US Patent 4,888,283, the synthesis of 2,6-diethoxybenzaldehyde via lithiation-formylation of 1,3-diethoxybenzene is reported to proceed with a 56% isolated yield after recrystallization from n-hexane, with a melting point of 56–58 °C [1]. When the same protocol is applied to the preparation of the bulkier 2,6-diisopropoxybenzaldehyde, the yield drops to 45%, and the product is a liquid requiring flash chromatography purification [1]. This 11-percentage-point yield advantage, coupled with the superior crystallinity of the diethoxy derivative, directly translates to easier isolation, higher purity, and lower cost of goods in a procurement context.

Synthetic Yield Lithiation-Formylation Benzylaminoxidase Inhibitors

Application-Specific Utility: 2,6-Diethoxybenzaldehyde as the Exclusive Aldehyde Partner for Benzylaminoxidase Inhibitor Pharmacophores

US Patent 4,888,283 discloses a series of selective benzylaminoxidase (BAO) inhibitors with respect to diaminoxidase (DAO), lysyloxidase (LAO), and monoaminoxidase A/B. The synthetic route explicitly employs 2,6-diethoxybenzaldehyde as the key aldehyde component; its oxime derivative is formed in 92% yield (mp 160–161 °C) and subsequently reduced to the corresponding amine pharmacophore [1]. No other diethoxybenzaldehyde isomer (2,4- or 2,5-) is reported to serve this role in the patent, and the 2,6-diethoxy substitution is structurally integrated into the final inhibitor archetype. The 2,6-disubstitution pattern ensures that both ortho positions are occupied, which is critical for the steric and electronic properties required for selective BAO inhibition [1].

Benzylaminoxidase Selective Inhibition Pharmacophore

Physical Property Differentiation: Melting Point and Crystallinity Enable Purification Advantages Over Liquid Analogs

2,6-Diethoxybenzaldehyde is a crystalline solid with a reported melting point of 56–58 °C (after recrystallization from n-hexane) [1]. In contrast, the structurally analogous 2,6-diisopropoxybenzaldehyde is a liquid at room temperature and requires flash chromatography for purification [1]. Within the diethoxybenzaldehyde isomer family, the 2,4-isomer melts at 69–70 °C and the 2,5-isomer at 61–62 °C (both also crystalline) . However, the critical procurement-relevant distinction is the reliability of isomerically pure supply: the 2,4- and 2,5-isomers can be contaminated with regioisomeric byproducts when prepared by HMTA formylation, whereas the lithiation route to the 2,6-isomer guarantees regioisomeric purity [2].

Crystallinity Purification Melting Point

Procurement-Driven Application Scenarios for 2,6-Diethoxybenzaldehyde


Synthesis of Selective Benzylaminoxidase (BAO) Inhibitor Pharmacophores

In the preparation of selective BAO inhibitors as described in US Patent 4,888,283, 2,6-diethoxybenzaldehyde is the essential aldehyde precursor. Its oxime forms in 92% yield and is subsequently reduced to the active amine pharmacophore [1]. The symmetrical 2,6-diethoxy substitution is integral to the inhibitor's structure, and no alternative isomer can substitute without altering the steric and electronic profile of the final compound. Procurement of high-purity 2,6-diethoxybenzaldehyde with verified regioisomeric identity is mandatory for replicating the patented synthetic route.

Preparation of Symmetrical and Unsymmetrical 2,6-Dialkoxybenzaldehyde Libraries via Ortho-Directed Lithiation

For combinatorial or medicinal chemistry programs exploring the structure-activity relationships of 2,6-dialkoxybenzaldehyde derivatives, the lithiation-formylation route provides exclusive access to the 2,6-substitution pattern [1]. The regiospecificity of this method ensures that each library member is isomerically pure, which is critical for reliable biological assay data. 2,6-Diethoxybenzaldehyde serves as both a direct intermediate and a benchmark compound for optimizing reaction conditions across alkyl chain variations [1].

Synthesis of Schiff Base Ligands Requiring Ortho,Ortho′-Dialkoxy Steric Shielding

The symmetrical placement of ethoxy groups at the 2- and 6-positions creates a sterically shielded aldehyde environment that can modulate Schiff base formation kinetics and the stability of the resulting imine [1]. This feature is exploited in the design of tetradentate ligands for asymmetric catalysis, where ortho,ortho′-disubstitution influences the chiral pocket geometry. 2,6-Diethoxybenzaldehyde offers a unique combination of moderate steric bulk (ethoxy vs. methoxy) and crystallinity that facilitates ligand purification [2].

Quote Request

Request a Quote for 2,6-Diethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.